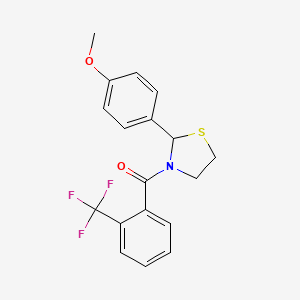
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one, also known as JNJ-632, is a novel chemical compound that has shown potential in various scientific research applications. It belongs to the class of quinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery and development.
科学的研究の応用
Antibacterial Activity
Quinolines and fluoroquinolones are renowned for their potent antibacterial properties. Studies have shown compounds with structural similarities demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel 7-substituted 8-methoxyquinolines have shown potent in vitro antibacterial activity against pathogens responsible for respiratory tract infections, suggesting potential for treating such infections (Odagiri et al., 2013). Moreover, modifications in the quinolone structure, such as alterations in substituents, have been linked to enhanced antibacterial potency and spectrum, including activity against drug-resistant strains (Kuramoto et al., 2003).
Anticancer Applications
Quinoline derivatives have also been investigated for their potential in cancer therapy. Some compounds exhibit moderate to high levels of antitumor activities across various cancer cell lines, including lung, breast, and cervical cancer cells. For example, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates have shown promising antitumor activity, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).
Biomedical Imaging
Quinoline derivatives are also explored for their fluorescence properties, making them candidates for use as dyes in biomedical imaging and research. For instance, pyrroloquinoline-based compounds have been synthesized to serve as potent blue fluorescent dyes, with applications ranging from cell trafficking studies to drug delivery system tracking (Carta et al., 2015). These compounds offer high fluorescence efficiency and compatibility with biological media, suggesting their utility in various biomedical applications.
特性
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-5-7-18(8-6-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)9-17(3)13-27/h5-8,10-11,14,16-17H,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICBJULFYEZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

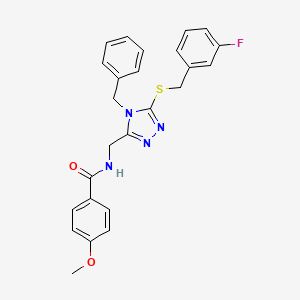
![Tert-butyl 3-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2678058.png)
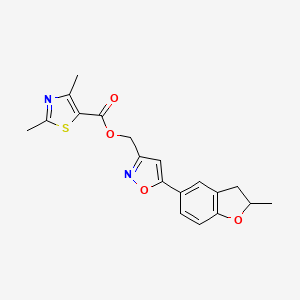
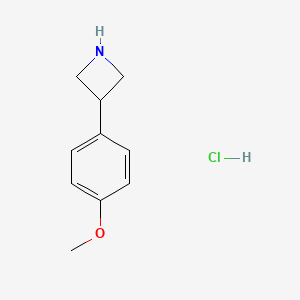
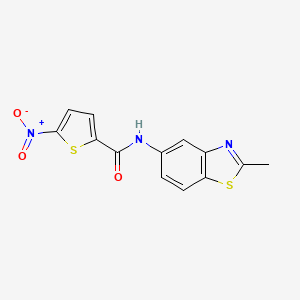

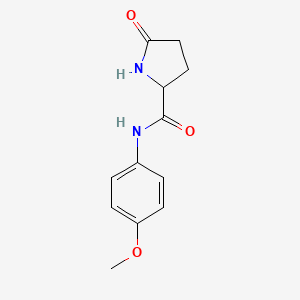
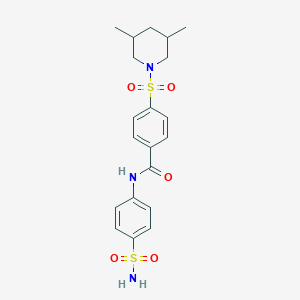
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2678068.png)
![1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2678069.png)
![4'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2678072.png)
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
